molecular formula C30H19BrN2 B1380504 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole CAS No. 1537218-76-0

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole

Cat. No.: B1380504
CAS No.: 1537218-76-0
M. Wt: 487.4 g/mol
InChI Key: NEYCIRFFXNWOAH-UHFFFAOYSA-N
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Description

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromaticity and are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group substituted at the 4-position of the carbazole ring, which is further linked to another carbazole unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-(4-(9H-carbazol-9-yl)phenyl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted carbazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized carbazole derivatives with different oxidation states.

    Coupling Reactions: Larger conjugated systems with extended π-conjugation.

Scientific Research Applications

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The presence of the carbazole units facilitates the delocalization of π-electrons, which enhances charge mobility. In OLEDs, the compound acts as a hole-transporting layer, improving the device’s overall efficiency and stability by preventing charge recombination and enhancing the injection of holes from the anode.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This enhances its versatility in various applications, particularly in the development of advanced materials for organic electronics.

Properties

IUPAC Name

3-bromo-9-(4-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19BrN2/c31-20-13-18-30-26(19-20)25-9-3-6-12-29(25)33(30)22-16-14-21(15-17-22)32-27-10-4-1-7-23(27)24-8-2-5-11-28(24)32/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYCIRFFXNWOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole

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